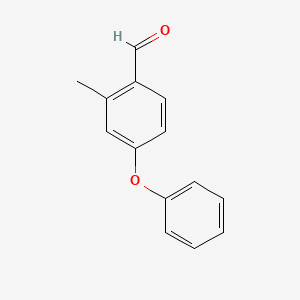

2-Methyl-4-phenoxybenzaldehyde

Overview

Description

2-Methyl-4-phenoxybenzaldehyde is a chemical compound with the CAS Number: 57830-12-3 and a molecular weight of 212.25 .

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-phenoxybenzaldehyde is represented by the linear formula C14H12O2 . The InChI code is 1S/C14H12O2/c1-11-9-14 (8-7-12 (11)10-15)16-13-5-3-2-4-6-13/h2-10H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-4-phenoxybenzaldehyde include a molecular weight of 212.25 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

1. Role in Cascade Reactions for Producing Methylbenzaldehydes

2-Methyl-4-phenoxybenzaldehyde can be involved in self-terminated cascade reactions that produce methylbenzaldehydes. These are useful precursors for chemicals like phthalic anhydride and terephthalic acid, which are essential in various industrial applications. Such reactions, occurring during ethanol upgrading on hydroxyapatite catalysts, demonstrate the potential of 2-Methyl-4-phenoxybenzaldehyde in the efficient conversion of bioethanol to value-added chemicals (Moteki, Rowley, & Flaherty, 2016).

2. Synthesis of Biologically Active Compounds

This chemical plays a crucial role in synthesizing biologically active compounds. For instance, it is used in the synthesis of Schiff base compounds, which exhibit significant antioxidant, enzyme inhibition, and antimicrobial properties. Such compounds are synthesized through condensation reactions, highlighting the versatility of 2-Methyl-4-phenoxybenzaldehyde in creating compounds with enhanced bioactivity upon chelation or coordination with metal ions (Sumrra et al., 2018).

3. In Synthesis of Fluorescence Sensing Compounds

2-Methyl-4-phenoxybenzaldehyde is used in synthesizing compounds with fluorescence sensing properties. These synthesized compounds, such as certain quinoline-based isomers, have applications in detecting metal ions like Al3+ and Zn2+. Their ability to produce distinct color changes observable by the naked eye is particularly useful in various scientific and industrial contexts (Hazra et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body .

Mode of Action

It is known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

It is known that similar compounds can have varying bioavailability depending on their chemical structure .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level .

properties

IUPAC Name |

2-methyl-4-phenoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-9-14(8-7-12(11)10-15)16-13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSJFPSCOWYPRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703005 | |

| Record name | 2-Methyl-4-phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-phenoxybenzaldehyde | |

CAS RN |

57830-12-3 | |

| Record name | 2-Methyl-4-phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

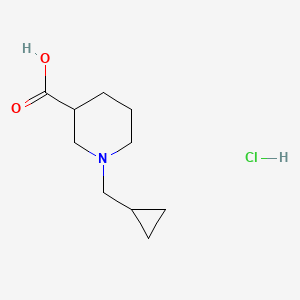

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile](/img/structure/B1464739.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine](/img/structure/B1464753.png)

![1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1464756.png)